tetranor-PGEM tetranor-PGEM Prostaglandin E2-UM is a prostanoid that is prostaglandin E2 in which the acyclic hydroxy group has been oxidised to the corresponding ketone, the methyl group has been oxidised to the corresponding carboxylic acid and the 6-carboxyhexenyl group has been oxidatively cleaved to a 2-carboxyethyl group. It is the major urinary metabolite of prostaglandin E2. It has a role as a metabolite. It is a prostanoid, a cyclic ketone, a diketone, a secondary alcohol and an oxo dicarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 24769-56-0
VCID: VC21154090
InChI: InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1
SMILES: C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Molecular Formula: C16H24O7
Molecular Weight: 328.36 g/mol

tetranor-PGEM

CAS No.: 24769-56-0

Cat. No.: VC21154090

Molecular Formula: C16H24O7

Molecular Weight: 328.36 g/mol

* For research use only. Not for human or veterinary use.

tetranor-PGEM - 24769-56-0

Specification

Description Prostaglandin E2-UM is a prostanoid that is prostaglandin E2 in which the acyclic hydroxy group has been oxidised to the corresponding ketone, the methyl group has been oxidised to the corresponding carboxylic acid and the 6-carboxyhexenyl group has been oxidatively cleaved to a 2-carboxyethyl group. It is the major urinary metabolite of prostaglandin E2. It has a role as a metabolite. It is a prostanoid, a cyclic ketone, a diketone, a secondary alcohol and an oxo dicarboxylic acid.
CAS No. 24769-56-0
Molecular Formula C16H24O7
Molecular Weight 328.36 g/mol
IUPAC Name 8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Standard InChI InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1
Standard InChI Key ZJAZCYLYLVCSNH-JHJVBQTASA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
SMILES C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Canonical SMILES C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Appearance Assay:≥98%A solution in methyl acetate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator